role of VHL in ubiquitin-proteasome system
role of VHL in ubiquitin-proteasome system
An In-depth Technical Guide on the Core Role of VHL in the Ubiquitin-Proteasome System
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Von Hippel-Lindau (VHL) tumor suppressor protein, pVHL, is a critical component of the cellular oxygen-sensing machinery and a key player in the ubiquitin-proteasome system (UPS). It functions as the substrate recognition subunit of the Cullin 2 (CUL2) RING E3 ubiquitin ligase complex, which targets specific proteins for proteasomal degradation. The most well-characterized substrate of the VHL E3 ligase is the alpha subunit of the Hypoxia-Inducible Factor (HIF-α) transcription factor. The oxygen-dependent degradation of HIF-α orchestrated by pVHL is fundamental to cellular adaptation to hypoxia and its dysregulation is a hallmark of various cancers, most notably clear cell renal cell carcinoma (ccRCC). This guide provides a detailed technical overview of the VHL E3 ligase complex, its mechanism of action, key quantitative metrics, detailed experimental protocols for its study, and its role as a therapeutic target.
The Ubiquitin-Proteasome System (UPS) and VHL's Place
The UPS is the primary mechanism for controlled degradation of most intracellular proteins, regulating essential cellular processes such as cell cycle progression, signal transduction, and quality control.[1] The system operates through a three-enzyme cascade:
-
E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent manner.[1][2]
-
E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from E1.[2]
-
E3 (Ubiquitin Ligase): Recognizes the specific substrate protein and, in conjunction with an E2, catalyzes the transfer of ubiquitin to a lysine (B10760008) residue on the substrate.[2]
The successive addition of ubiquitin molecules forms a polyubiquitin (B1169507) chain (most commonly linked via lysine 48), which acts as a degradation signal for the 26S proteasome.[2] The human genome encodes over 600 E3 ligases, conferring high specificity to the degradation process.[3] The VHL protein is the substrate-binding component of a major E3 ligase complex, placing it at the crucial step of substrate recognition.[4][5]
The VHL E3 Ubiquitin Ligase Complex (VCB-CUL2)
The VHL protein does not act alone; it is the core of a multi-subunit complex analogous to the Skp1-Cdc53/CUL1-F-box (SCF) family of E3 ligases.[6] This complex, often referred to as ECV (Elongin C-Elongin B-CUL2-VHL) or VCB-CUL2 (VHL-Elongin C-Elongin B-CUL2), consists of:
-
Von Hippel-Lindau Protein (pVHL): The substrate recognition subunit. It has two primary domains: an α-domain that binds Elongin C and a β-domain that directly interacts with the substrate.[6][7]
-
Elongin C and Elongin B: Adaptor proteins that form a stable heterodimer. Elongin C binds directly to the α-domain of pVHL, bridging it to the rest of the complex.[6][8]
-
Cullin 2 (CUL2): A scaffold protein that links the substrate recognition unit (VHL-Elongin B/C) to the catalytic core.[6][9]
-
Rbx1 (Ring-box protein 1): A RING finger protein that binds to the C-terminus of CUL2 and recruits the ubiquitin-loaded E2 conjugating enzyme (e.g., Ubc5).[6][10]
The assembly of this complex is essential for its ligase activity. Mutations that disrupt the interaction between pVHL and Elongin C or between pVHL and its substrate abrogate its tumor suppressor function.[7]
Figure 1: Assembly of the VHL E3 Ubiquitin Ligase Complex.
The VHL-HIF-α Signaling Pathway: An Oxygen-Sensing Mechanism
The canonical and most critical function of the VHL E3 ligase is the regulation of HIF-α subunits (HIF-1α and HIF-2α). This process forms the core of the cellular response to changes in oxygen availability.
Under Normoxic Conditions (Sufficient Oxygen):
-
Prolyl Hydroxylation: HIF-α subunits are continuously synthesized but are targeted for immediate degradation. Specific proline residues within the Oxygen-Dependent Degradation Domain (ODDD) of HIF-α (Pro402 and Pro564 in HIF-1α) are hydroxylated by HIF prolyl hydroxylases (PHDs, also known as EglNs).[1][11] These enzymes require oxygen, iron (Fe²⁺), and α-ketoglutarate as co-factors.
-
VHL Recognition: The resulting hydroxyproline (B1673980) creates a high-affinity binding site for the β-domain of pVHL.[4][12]
-
Ubiquitination: The VCB-CUL2 complex recruits an E2-conjugating enzyme, leading to the polyubiquitination of HIF-α.[13]
-
Proteasomal Degradation: The polyubiquitinated HIF-α is recognized and degraded by the 26S proteasome, keeping its cellular levels extremely low.[14]
Under Hypoxic Conditions (Low Oxygen):
-
PHD Inactivation: The lack of molecular oxygen inhibits PHD enzyme activity.
-
HIF-α Stabilization: HIF-α is no longer hydroxylated and thus escapes recognition by pVHL.[15]
-
Transcriptional Activation: Stabilized HIF-α translocates to the nucleus, dimerizes with the constitutively expressed HIF-1β (also known as ARNT), and binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes.
-
Cellular Response: This leads to the transcription of genes involved in angiogenesis (e.g., VEGF), erythropoiesis (e.g., EPO), and anaerobic metabolism (e.g., GLUT1), promoting adaptation and survival in low-oxygen environments.[16]
Loss-of-function mutations in VHL disrupt this pathway, leading to the constitutive stabilization of HIF-α even in the presence of oxygen, a state known as "pseudohypoxia," which drives tumorigenesis.[6]
Figure 2: The VHL-HIF-α oxygen sensing pathway.
Quantitative Data Summary
Precise quantitative measurements are essential for understanding the VHL-HIF-α interaction and for the development of targeted therapeutics.
Table 1: Protein Half-Life and Ubiquitination Rate
| Parameter | Description | Value | Reference |
|---|---|---|---|
| HIF-1α Half-Life | VHL-dependent degradation under normoxia. | < 5 - 8 minutes | [6][14][17] |
| HIF-1α/FLuc Half-Life | Rapid clearance component measured by a reporter system. | ~ 4 - 6 minutes | [18] |
| CODD Half-Life Increase | Increase in half-life of the HIF-1α C-terminal ODD upon inhibition of neddylation (which activates the VHL complex). | 6-fold | [5] |
| Ubiquitination Rate | Increase in the rate of HIF-1α ubiquitination by the VHL complex upon neddylation of CUL2. | > 10-fold |[5] |
Table 2: Binding Affinities and Inhibitor Potency
| Compound/Molecule | Assay Type | Value (IC₅₀ / Kd) | Reference |
|---|---|---|---|
| FAM-DEALA-Hyp-YIPD (Fluorescent HIF-1α peptide) | Fluorescence Polarization | Kd = 560 nM | [19] |
| DEALA-Hyp-YIPD (Non-fluorescent HIF-1α peptide) | Fluorescence Polarization | IC₅₀ = 0.91 µM | [4] |
| DEALA-Hyp-YIPD (Non-fluorescent HIF-1α peptide) | Isothermal Titration Calorimetry (ITC) | Kd = 180 nM | [4] |
| Compound 15 (Small molecule VHL inhibitor) | Fluorescence Polarization | IC₅₀ = 4.1 µM | [4] |
| Compound 15 (Small molecule VHL inhibitor) | Isothermal Titration Calorimetry (ITC) | Kd = 5.4 µM | [4] |
| Compound 51 (Optimized small molecule VHL inhibitor) | Fluorescence Polarization | IC₅₀ = 0.9 µM | [20] |
| Compound 9 (Small molecule VHL inhibitor from screening) | Fluorescence Polarization | IC₅₀ = 2.0 µM | [21] |
| VH032 (VHL ligand for PROTACs) | Isothermal Titration Calorimetry (ITC) | Kd = 185 nM |[22] |
Detailed Experimental Protocols
Studying the VHL-UPS pathway involves a range of biochemical and cell-based assays.
Immunoprecipitation (IP) of VHL and Western Blot for HIF-α
This protocol is used to determine if VHL and HIF-α interact in a cellular context.
Methodology:
-
Cell Lysis: Culture cells (e.g., HEK293T or VHL-reconstituted 786-O cells) under desired conditions (normoxia, hypoxia, or drug treatment). Wash cells with cold PBS and lyse on ice with RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.[9][23]
-
Lysate Preparation: Scrape cells and collect lysate. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Pre-clearing: Add Protein A/G agarose (B213101) beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the primary antibody against VHL (e.g., 1:100 dilution) to the pre-cleared lysate.[24] Incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-antigen complexes.
-
Washing: Pellet the beads by centrifugation and wash 3-5 times with cold lysis buffer to remove non-specifically bound proteins.
-
Elution & SDS-PAGE: Resuspend the beads in SDS-PAGE loading buffer and boil for 5-10 minutes to elute proteins. Load the supernatant onto a 4-12% SDS-PAGE gel.
-
Western Blotting:
-
Transfer proteins from the gel to a nitrocellulose or PVDF membrane.
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk in TBS-T (Tris-Buffered Saline with 0.1% Tween-20).
-
Incubate with a primary antibody against HIF-1α overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply an ECL (Enhanced Chemiluminescence) substrate to visualize the protein bands.
-
Figure 3: Workflow for VHL Co-Immunoprecipitation and HIF-α Western Blot.
In Vitro Ubiquitination Assay
This assay directly measures the ability of the VHL complex to ubiquitinate its substrate.
Methodology:
-
Reagent Preparation:
-
E1 Enzyme: Purified recombinant Uba1.
-
E2 Enzyme: Purified recombinant Ubc5a.[16]
-
Ubiquitin: Purified recombinant GST-ubiquitin or wild-type ubiquitin.[16]
-
E3 Ligase: Reconstituted and purified 5-subunit VHL complex (VHL, EloB, EloC, CUL2, Rbx1) from baculovirus-infected Sf21 cells, or immunoprecipitated VHL complex from mammalian cells.[16]
-
Substrate: In vitro translated, ³⁵S-labeled HIF-1α (or a fragment containing the ODDD).[13]
-
Reaction Buffer: Include an ATP-regenerating system.[13]
-
-
Reaction Assembly: In a microcentrifuge tube, combine the reaction buffer, ATP, E1, E2, ubiquitin, E3 ligase complex, and the radiolabeled substrate.
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis:
-
Resolve the reaction products by SDS-PAGE.
-
Dry the gel and expose it to X-ray film (autoradiography).
-
A "ladder" of higher molecular weight bands above the substrate band indicates the successful addition of multiple ubiquitin molecules.[13]
-
Cell-Based HIF-1α Degradation Assay (Cycloheximide Chase)
This assay measures the in-cell half-life of a protein.
Methodology:
-
Cell Culture: Plate cells (e.g., HEK293) and grow to ~80% confluency. If studying hypoxic stabilization, first incubate cells in a hypoxic chamber (1% O₂) for 4-6 hours to allow HIF-1α to accumulate.
-
Inhibition of Protein Synthesis: Add cycloheximide (B1669411) (CHX) to the culture medium at a final concentration of 50-100 µg/mL to block new protein synthesis.[5][25]
-
Time Course: Return cells to normoxic conditions (if pre-treated with hypoxia). Harvest cells at various time points (e.g., 0, 2, 5, 10, 20, 30 minutes).
-
Lysis and Western Blot: Lyse the cells at each time point and prepare lysates. Perform Western blotting for HIF-1α as described in Protocol 5.1. Use a loading control (e.g., Actin or ERK) to normalize protein levels.
-
Quantification: Use densitometry to quantify the HIF-1α band intensity at each time point, normalized to the loading control. Plot the relative intensity versus time to determine the protein's half-life.[1]
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique to measure real-time binding affinity and kinetics between a ligand and an analyte.
Methodology:
-
Chip Preparation: Choose a suitable sensor chip (e.g., CM5). Activate the carboxymethylated dextran (B179266) surface using a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).[26]
-
Ligand Immobilization: Immobilize the purified VCB complex (the ligand) onto the activated chip surface via amine coupling. Aim for a surface density that will yield a detectable signal without mass transport limitations.[8][26]
-
Analyte Injection: Prepare a series of dilutions of the analyte (e.g., a hydroxylated HIF-1α peptide or a small molecule inhibitor) in running buffer. Inject the analyte solutions sequentially over the ligand-immobilized surface at a constant flow rate.[10]
-
Data Acquisition: Monitor the change in the refractive index at the surface, which is proportional to the mass of analyte binding. This generates a sensorgram showing association (during injection) and dissociation (after injection) phases.[27]
-
Regeneration: After each analyte injection, inject a regeneration solution (e.g., low pH glycine) to strip the bound analyte, preparing the surface for the next injection.[28]
-
Data Analysis: Fit the sensorgram data from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kₐ), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/kₐ).
VHL as a Therapeutic Target
The central role of the VHL/HIF axis in cancer has made it a prime target for drug development.
-
HIF-2α Inhibitors: Given that HIF-2α, not HIF-1α, is the primary driver in VHL-defective ccRCC, allosteric inhibitors that bind to and inactivate HIF-2α have been developed. Belzutifan is a notable example, now approved for treating VHL disease-associated ccRCC and other tumors.[4]
-
VHL-HIF Interaction Inhibitors: Small molecules designed to competitively inhibit the binding of hydroxylated HIF-α to pVHL can stabilize HIF.[3][19] While counterintuitive for cancer, this approach is being explored to treat conditions like anemia and ischemia by promoting the production of erythropoietin (EPO), a HIF target gene.[3]
-
PROTACs (Proteolysis-Targeting Chimeras): VHL has become one of the most widely used E3 ligases in the field of Targeted Protein Degradation (TPD). PROTACs are heterobifunctional molecules with one end that binds to a VHL ligand and the other end that binds to a protein of interest (POI). A flexible linker connects the two ends. This molecule brings the POI into close proximity with the VHL E3 ligase, inducing the ubiquitination and subsequent degradation of the POI. This technology allows for the degradation of proteins previously considered "undruggable."[13][29] The design of the linker is critical for the efficacy of the PROTAC.[22][30]
Conclusion
The Von Hippel-Lindau protein is a master regulator within the ubiquitin-proteasome system, acting as the critical specificity factor for an E3 ligase that controls the cellular response to oxygen. Its role in targeting HIF-α for degradation is a cornerstone of tumor suppression, and its dysfunction is a direct driver of malignancy. A deep, quantitative understanding of this pathway, enabled by the experimental techniques detailed herein, has not only illuminated fundamental cell biology but has also paved the way for innovative therapeutic strategies, from direct HIF inhibition to the revolutionary field of targeted protein degradation. Continued research into the VHL complex and its substrates will undoubtedly uncover new biological insights and therapeutic opportunities.
References
- 1. Hypoxia-inducible factor-1 (HIF-1) promotes its degradation by induction of HIF-α-prolyl-4-hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxygen-Dependent Ubiquitination and Degradation of Hypoxia-Inducible Factor Requires Nuclear-Cytoplasmic Trafficking of the von Hippel-Lindau Tumor Suppressor Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quantitative analyses for effects of neddylation on CRL2VHL substrate ubiquitination and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. communities.springernature.com [communities.springernature.com]
- 7. The Roles of VHL-Dependent Ubiquitination in Signaling and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production Of Active VHL And Analysis By SPR | Peak Proteins [peakproteins.com]
- 9. Multi-Omics Profiling to Assess Signaling Changes upon VHL Restoration and Identify Putative VHL Substrates in Clear Cell Renal Cell Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. The VHL tumor suppressor and HIF: insights from genetic studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HIF-1α binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. JNK1 participates in the VHL-independent HIF-1α degradation pathway by regulating Hsp90/Hsp70 turnover and the HDAC6-dependent chaperone activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 16. Activation of HIF1α ubiquitination by a reconstituted von Hippel-Lindau (VHL) tumor suppressor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Real-Time Imaging of HIF-1α Stabilization and Degradation | PLOS One [journals.plos.org]
- 19. Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Small Molecule Inhibitors of the Interaction Between the E3 Ligase VHL and HIF1α - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Discovery of novel inhibitors disrupting HIF-1α/von Hippel–Lindau interaction through shape-based screening and cascade docking - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Determination of HIF-1α degradation pathways via modulation of the propionyl mark - PMC [pmc.ncbi.nlm.nih.gov]
- 24. novusbio.com [novusbio.com]
- 25. Phosphorylation-dependent cleavage regulates von Hippel Lindau proteostasis and function - PMC [pmc.ncbi.nlm.nih.gov]
- 26. dhvi.duke.edu [dhvi.duke.edu]
- 27. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 28. nicoyalife.com [nicoyalife.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
